![molecular formula C8H7N3O B1393367 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 1171920-68-5](/img/structure/B1393367.png)

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

Descripción general

Descripción

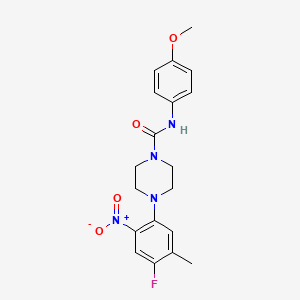

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H6N4 . It is a derivative of the imidazo[4,5-b]pyridine class of compounds . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde can be analyzed using various methods. Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule . Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer .

Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde can be complex. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid-liquid (CTP) allows the formation of new compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde include a molecular weight of 133.15 g/mol . The compound is a solid at room temperature . The InChI key is XAUBEYHIVLSHOG-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : Research has explored various synthesis methods for imidazo[4,5-b]pyridine derivatives. For instance, Perandones and Soto (1997) demonstrated the preparation of these derivatives by condensing aminoimidazolecarbaldehydes with carbonitriles, ketones, and polyfunctional carbonyl compounds (Perandones & Soto, 1997).

- Molecular Structure Analysis : Lorenc et al. (2008) used density functional theory and X-ray data to determine the molecular structure, vibrational energy levels, and potential energy distribution of various methyl derivatives of imidazo[4,5-b]pyridine (Lorenc et al., 2008).

Chemical Properties and Reactions

- Hydroamination and Aminooxygenation : Mohan, Rao, and Adimurthy (2013) reported the synthesis of methylimidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

- Multicomponent Reaction : Pan et al. (2010) disclosed a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, providing a straightforward approach to fully substituted furans (Pan et al., 2010).

Potential Biological Applications

- Anticancer Agents : Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, noting their activity in causing the accumulation of cells at mitosis (Temple et al., 1987).

- Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and investigated their potential antituberculotic activity (Bukowski & Janowiec, 1996).

Direcciones Futuras

The future directions for research on 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde and related compounds are promising. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, they could potentially be developed into effective therapeutic agents for various diseases.

Propiedades

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPXLICKZJFQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674119 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

CAS RN |

1171920-68-5 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)

![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)